Cas no 532934-97-7 (Quinoxaline, 5-methyl-8-nitro-)

Quinoxaline, 5-methyl-8-nitro-, is a nitro-substituted quinoxaline derivative characterized by its distinct chemical structure, featuring a methyl group at the 5-position and a nitro group at the 8-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for heterocyclic chemistry. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, with purity verified by analytical techniques such as HPLC or NMR.
Quinoxaline, 5-methyl-8-nitro- structure
532934-97-7 structure
Product Name:Quinoxaline, 5-methyl-8-nitro-
CAS No:532934-97-7
MF:C9H7N3O2
MW:189.170781373978
CID:4024324
Update Time:2025-11-06

Quinoxaline, 5-methyl-8-nitro- Chemical and Physical Properties

Names and Identifiers

    • Quinoxaline, 5-methyl-8-nitro-
    • Inchi: 1S/C9H7N3O2/c1-6-2-3-7(12(13)14)9-8(6)10-4-5-11-9/h2-5H,1H3
    • InChI Key: AJKRQNBKOIZOAN-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(C)C=CC=2[N+]([O-])=O)N=CC=1

Quinoxaline, 5-methyl-8-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23034173-1.0g
5-methyl-8-nitroquinoxaline
532934-97-7 95%
1.0g
$0.0 2023-01-07

Additional information on Quinoxaline, 5-methyl-8-nitro-

Quinoxaline, 5-methyl-8-nitro- (CAS No. 532934-97-7): A Comprehensive Overview

Quinoxaline, 5-methyl-8-nitro- (CAS No. 532934-97-7) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the quinoxaline class of molecules, which are characterized by a fused ring system consisting of a benzene ring and a pyrazine ring. The presence of specific functional groups, such as the methyl and nitro substituents, further enhances its chemical reactivity and biological significance.

The Quinoxaline, 5-methyl-8-nitro- scaffold has been extensively studied for its pharmacological properties, particularly in the context of developing novel therapeutic agents. Quinoxalines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The introduction of the nitro group at the 8-position and the methyl group at the 5-position in this compound imparts specific electronic and steric properties that can influence its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional aspects of Quinoxaline, 5-methyl-8-nitro-. These studies have revealed that the nitro group can participate in hydrogen bonding interactions, while the methyl group can influence the compound's solubility and metabolic stability. Such insights are crucial for optimizing drug-like properties and improving pharmacokinetic profiles.

In the realm of medicinal chemistry, Quinoxaline derivatives have been explored as potential inhibitors of various enzymes and receptors involved in disease pathways. For instance, modifications to the quinoxaline core have led to the development of compounds with enhanced binding affinity to target proteins. The 5-methyl-8-nitro substitution pattern has been particularly investigated for its ability to modulate enzyme activity in pathways associated with cancer progression.

One of the most compelling areas of research involving Quinoxaline, 5-methyl-8-nitro-, is its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways. The nitro group has been shown to play a critical role in these interactions, potentially through redox-mediated mechanisms that alter cellular metabolism. Additionally, the methyl group may contribute to stabilizing the compound's bioactive conformation, thereby enhancing its therapeutic efficacy.

The synthesis of Quinoxaline derivatives remains an active area of investigation. Researchers have developed various synthetic routes that allow for efficient preparation of this class of compounds while maintaining high purity and yield. Advances in synthetic methodologies have enabled the introduction of diverse functional groups at specific positions on the quinoxaline core, opening up new possibilities for structure-activity relationship studies.

The pharmacokinetic behavior of Quinoxaline, 5-methyl-8-nitro-, has also been thoroughly examined. Studies indicate that this compound exhibits moderate oral bioavailability and undergoes metabolic transformation through cytochrome P450-mediated pathways. Understanding these processes is essential for predicting drug interactions and optimizing dosing regimens in clinical settings.

Emerging research suggests that Quinoxaline derivatives may also have applications beyond oncology. For example, some studies have explored their potential as antimicrobial agents against drug-resistant bacteria. The unique structural features of these compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes, offering a promising alternative to conventional antibiotics.

The development of novel drug candidates often involves a multidisciplinary approach, integrating expertise from organic chemistry, medicinal chemistry, pharmacology, and biotechnology. Quinoxaline-based compounds serve as valuable tools in this context, providing a scaffold for exploring new therapeutic strategies. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in this field by leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms.

Future directions in research on Quinoxaline derivatives may include exploring their role in neurodegenerative diseases. Preliminary studies suggest that certain quinoxalines can modulate neurotransmitter release and receptor activity in brain tissue. This opens up avenues for developing treatments targeting conditions such as Alzheimer's disease or Parkinson's disease.

In conclusion, Quinoxaline, 5-methyl-8-nitro- (CAS No. 532934-97-7) represents a fascinating subject of study with significant implications for drug discovery and development. Its unique structural features combined with promising biological activities make it a valuable candidate for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like Quinoxaline derivatives will undoubtedly play a crucial role in shaping future therapeutic interventions across various disease areas.

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